beta-Gulosan

Description

Beta-Gulosan is a polysaccharide characterized by β-glycosidic linkages between its monosaccharide units. This compound is hypothesized to share similarities with beta-glucans, which are known for their roles in immune modulation, cholesterol regulation, and applications in food and pharmaceuticals .

Key features of this compound (based on structural analogs):

- Glycosidic linkage: Likely β-(1→3), β-(1→6), or mixed linkages, as seen in yeast and fungal beta-glucans .

- Solubility: Dependent on molecular weight and branching; linear beta-glucans (e.g., barley beta-glucan) are water-soluble, while branched forms (e.g., yeast beta-glucan) are insoluble .

- Biological activity: Potential immunostimulatory effects via interactions with immune receptors like dectin-1 .

Properties

CAS No. |

14274-90-9 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

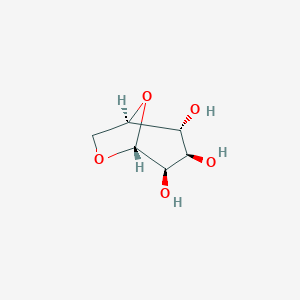

(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m1/s1 |

InChI Key |

TWNIBLMWSKIRAT-AIECOIEWSA-N |

SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H]([C@H]([C@H](O1)O2)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Gulosan typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a diol precursor under acidic conditions. The reaction conditions often include the use of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

beta-Gulosan undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form diols or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of diols or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, beta-Gulosan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of beta-Gulosan involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxygen bridge play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison

Beta-Gulosan is compared to other beta-linked polysaccharides in Table 1.

Table 1: Structural and Functional Properties of this compound and Analogous Compounds

*Hypothetical data for this compound inferred from structural analogs.

Functional and Analytical Differences

- Immunomodulation: Yeast beta-glucan activates macrophages and dendritic cells via dectin-1 receptors, while oat beta-glucan primarily modulates gut microbiota . This compound’s immune effects remain speculative but may depend on branching patterns .

- Detection Methods : Beta-glucan serological assays (e.g., limulus amebocyte lysate tests) are standardized for fungal infections . This compound may require specialized methods due to structural distinctions, such as LC-MS or NMR for linkage confirmation .

- Stability : Insoluble beta-glucans (e.g., yeast) resist enzymatic degradation, enhancing their use in sustained drug release. This compound’s stability profile is unconfirmed but may align with synthetic glucosamine polymers .

Challenges in Comparative Studies

- Purity and Standardization : Beta-glucan bioactivity varies with purity and extraction methods. For example, yeast beta-glucan from different S. cerevisiae strains exhibits structural heterogeneity . This compound synthesis must address similar challenges for reproducible research .

- Contamination Risks : Beta-glucan assays require strict environmental controls to avoid false positives from airborne contaminants . This compound analysis may face analogous hurdles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.